Amfonelic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

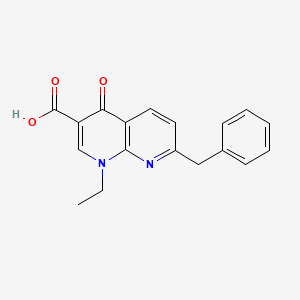

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHHJDGNBVQNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164877 | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-02-6 | |

| Record name | Amfonelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfonelic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfonelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFONELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amfonelic Acid's Mechanism of Action on Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI), has been a valuable pharmacological tool for elucidating the intricacies of the dopaminergic system.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on the dopamine transporter (DAT). It consolidates available data on its binding and inhibitory activity, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and application of this compound. While this compound is noted for its high potency, specific quantitative values for its binding affinity (Ki) and inhibitory concentration (IC50) at the dopamine transporter are not consistently reported in publicly available literature.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This action is achieved through its interaction with the dopamine transporter (DAT), a transmembrane protein responsible for the sodium- and chloride-dependent translocation of dopamine.[3] By blocking the DAT, this compound effectively increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1] This potentiation of dopamine signaling underlies its stimulant effects and its utility in studying dopamine-related neurological processes.

Selectivity Profile

This compound demonstrates a notable selectivity for the dopamine transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). This selectivity makes it a more specific tool for investigating the roles of dopamine in various physiological and pathological states compared to less selective stimulants like amphetamine.

Quantitative Data Summary

While extensively characterized qualitatively as a potent dopamine reuptake inhibitor, specific binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound at the dopamine transporter are not consistently available across the scientific literature. The following table summarizes the known characteristics of this compound's interaction with the dopamine transporter.

| Parameter | Value/Description | Species/System | Reference |

| Binding Affinity (Ki) | Not consistently reported. Characterized as a high-affinity ligand. | Various (e.g., rat striatum) | |

| Inhibitory Potency (IC50) | Not consistently reported. Described as a potent inhibitor of dopamine uptake. | Various (e.g., rat synaptosomes) | |

| Mechanism of Inhibition | Competitive inhibitor at the dopamine binding site on the DAT. | In vitro studies | |

| Selectivity | Highly selective for DAT over NET and SERT. | Rat brain tissue |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine transporter. These protocols are based on established techniques in the field.

Radioligand Binding Assay for DAT

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that binds to the DAT. A common radioligand for this purpose is [3H]WIN 35,428.

Materials:

-

Rat striatal tissue (or cells expressing DAT)

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [3H]WIN 35,428 (specific activity ~80 Ci/mmol)

-

This compound solutions of varying concentrations

-

Non-specific binding agent: 10 µM GBR 12909 or cocaine

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes containing the DAT. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.

-

Binding Reaction: In a 96-well plate, combine 100 µL of the membrane preparation, 50 µL of [3H]WIN 35,428 (to a final concentration of ~1-2 nM), and 50 µL of either assay buffer (for total binding), this compound solution (for competition), or the non-specific binding agent.

-

Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Dopamine Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

-

[3H]Dopamine (specific activity ~30-60 Ci/mmol)

-

This compound solutions of varying concentrations

-

Uptake inhibitor for non-specific uptake: 10 µM nomifensine or cocaine

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation (approximately 50-100 µg of protein) with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate Uptake: Add [3H]Dopamine to a final concentration of 10-20 nM to initiate the uptake reaction.

-

Incubation: Incubate for 5 minutes at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters followed by three washes with 3 mL of ice-cold KRH buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal in response to the administration of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

-

This compound solution for injection (e.g., intraperitoneal)

-

HPLC system with electrochemical detection

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound (e.g., 1-5 mg/kg, i.p.).

-

Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

-

Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels and plot the time course of the effect of this compound.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

The Serendipitous Discovery and Scientific Journey of Amfonelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amfonelic acid (AFA), also known as WIN 25,978, is a potent and selective central nervous system stimulant with a fascinating history rooted in antibiotic research. Its discovery was an unexpected outcome of investigations into the quinolone class of antibiotics, revealing a compound with significant dopaminergic activity. Primarily functioning as a selective dopamine reuptake inhibitor (DRI), this compound elevates extracellular dopamine levels by blocking the dopamine transporter (DAT). This mechanism of action distinguishes it from other stimulants like amphetamine. Despite its initial promise, clinical trials in the 1970s were halted due to adverse psychiatric effects. Consequently, this compound transitioned from a potential therapeutic agent to a valuable pharmacological tool for studying the brain's reward system, dopamine pathways, and the dopamine transporter. This guide provides an in-depth technical overview of the history, discovery, pharmacology, and experimental investigation of this compound.

A Fortuitous Discovery: From Antibiotics to Neuropharmacology

The story of this compound begins in the 1960s at the Sterling-Winthrop Research Institute, amidst research into the antimalarial drug chloroquine.[1] An impurity in a batch of chloroquine, which still exhibited antimicrobial properties, led to the exploration of its derivatives.[2] This line of inquiry, spearheaded by chemist George Lesher and his team, resulted in the synthesis of nalidixic acid, the first of the quinolone antibiotics.[2]

During the broader investigation of nalidixic acid derivatives, researchers observed that many of these compounds exerted effects on the central nervous system, causing either stimulation or depression.[2] Among these, one compound, initially designated WIN 25,978 and later named this compound, stood out for its pronounced stimulant properties.[2] Early studies at Sterling-Winthrop revealed that this compound possessed a higher potency and a more favorable therapeutic index compared to established stimulants like cocaine and amphetamine, prompting further investigation into its pharmacological profile.

While this compound retained some of the antibiotic characteristics of its quinolone lineage, its antimicrobial activity was modest. For instance, its minimum inhibitory concentration (MIC) against Escherichia coli is 125 μg/mL, significantly higher than that of nalidixic acid. The primary interest in this compound thus shifted towards its potent effects on the central nervous system.

Pharmacological Profile: A Selective Dopamine Reuptake Inhibitor

The principal pharmacological action of this compound is the potent and selective inhibition of dopamine reuptake. It achieves this by binding to and blocking the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron. By inhibiting DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. This mechanism is the foundation of its stimulant effects.

Notably, this compound exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin. This selective action on the dopamine system with minimal impact on noradrenergic systems is a key feature that distinguishes it from many other stimulants.

Quantitative Potency and Comparative Pharmacology

Studies in rat brain preparations have demonstrated that this compound is a highly potent dopaminergic agent, with a potency approximately 50 times that of methylphenidate. Despite having a different primary mechanism of action from amphetamine (reuptake inhibition versus promoting dopamine release), this compound has shown stimulant potency 150% that of dextroamphetamine in discriminatory substitution studies. The half-life of this compound in rats is moderately long, at approximately 12 hours.

| Compound | Primary Mechanism of Action | Relative Potency (Dopaminergic Effects) |

| This compound | Dopamine Reuptake Inhibitor | High |

| Cocaine | Dopamine Reuptake Inhibitor | High |

| Methylphenidate | Dopamine Reuptake Inhibitor | Moderate |

| d-Amphetamine | Dopamine Releaser and Reuptake Inhibitor | High |

Experimental Protocols for the Investigation of this compound

The characterization of this compound's pharmacological properties has relied on a variety of key in vitro and in vivo experimental protocols.

In Vitro Dopamine Reuptake Inhibition Assay (Synaptosomal Preparation)

This assay is fundamental to determining the potency of this compound as a dopamine reuptake inhibitor.

Objective: To measure the concentration of this compound required to inhibit 50% of the specific uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Fresh striatal tissue from rats or mice is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose).

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed centrifugation to remove nuclei and cell debris, followed by a high-speed centrifugation of the supernatant to pellet the synaptosomes.

-

The final synaptosomal pellet is resuspended in a physiological buffer, such as Krebs-Ringer buffer.

-

-

Dopamine Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Dopamine uptake is initiated by the addition of a fixed concentration of a radiolabeled dopamine, such as [3H]dopamine.

-

The incubation is carried out for a short period at 37°C, ensuring the measurement is within the linear range of dopamine uptake.

-

The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the synaptosomes, is measured using a liquid scintillation counter.

-

The percentage of inhibition of dopamine uptake is plotted against the logarithm of the this compound concentration.

-

Non-linear regression analysis is used to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of dopamine uptake.

-

In Vivo Locomotor Activity Studies

These studies are crucial for assessing the stimulant effects of this compound in a whole-animal model.

Objective: To quantify the effect of this compound on the spontaneous movement of rodents.

Methodology:

-

Animals and Housing:

-

Male rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.

-

Animals are housed under controlled environmental conditions with a standard light-dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle and administered via a specific route, typically intraperitoneal (i.p.) injection.

-

A range of doses is tested to establish a dose-response relationship. For example, doses of 1.0 mg/kg have been used in studies.

-

-

Locomotor Activity Monitoring:

-

Immediately following drug administration, animals are placed in individual activity monitoring chambers equipped with infrared beams or other motion detectors.

-

Locomotor activity, often quantified as the number of beam breaks or distance traveled, is recorded over a specified period.

-

-

Data Analysis:

-

The total locomotor activity counts or distance traveled are compared between different dose groups and a vehicle-treated control group.

-

Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of the observed effects.

-

Intravenous Self-Administration Studies

This paradigm is the gold standard for evaluating the reinforcing properties and abuse potential of a substance.

Objective: To determine if animals will voluntarily work to receive infusions of this compound.

Methodology:

-

Surgical Preparation:

-

Rats are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein, which is externalized on the back.

-

-

Training and Self-Administration Sessions:

-

Animals are placed in operant conditioning chambers equipped with two levers.

-

Initially, rats may be trained to press a lever to receive infusions of a known reinforcer, such as cocaine, on a specific schedule of reinforcement (e.g., fixed-ratio).

-

Once responding is stable, saline or different doses of this compound are substituted for the training drug.

-

The number of lever presses and infusions earned are recorded during daily sessions.

-

-

Data Analysis:

-

The rate of responding for this compound is compared to the rate of responding for saline.

-

A significantly higher rate of responding for the drug compared to the vehicle indicates that the drug has reinforcing properties.

-

A dose-response curve can be generated to determine the range of doses that maintain self-administration.

-

From Clinical Hopeful to Research Tool

In the 1970s, a limited number of clinical trials were conducted to evaluate the therapeutic potential of this compound. However, these trials were discontinued after it was observed that the drug exacerbated psychotic symptoms in patients with schizophrenia and produced undesirable stimulant effects in elderly individuals with depression.

Following the cessation of its clinical development, this compound found a new role as a valuable tool in neuropharmacological research. Its high potency and selectivity for the dopamine transporter make it an ideal compound for investigating the intricate workings of the dopaminergic system. It has been widely used to study the brain's reward pathways, the mechanisms of dopamine transport, and the neurobiology of stimulant action. Furthermore, this compound has been employed as a pharmacological tool to discriminate between typical and atypical antipsychotic drugs based on their differential interactions with the dopaminergic system.

Visualizing the Science: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Mechanism of Action of this compound.

Experimental Workflow for In Vitro Dopamine Reuptake Inhibition Assay

Caption: Experimental Workflow: Dopamine Reuptake Assay.

Chemical Synthesis

The synthesis of this compound, a 1,8-naphthyridone-3-carboxylic acid derivative, has been a subject of interest in organic chemistry. A practical synthesis has been reported starting from readily available and inexpensive nicotinic acid derivatives. The process involves several key steps, including the regioselective amination of C2–H bonds in pyridine N-oxides and annulation with dimethylformamide dimethyl acetal (DMF-DMA). This synthetic route has made this compound and its derivatives more accessible for further biological research.

Structure-Activity Relationship

The pharmacological activity of quinolone derivatives, including this compound, is influenced by their chemical structure. For the broader class of quinolone antibacterials, substitutions at various positions on the core structure are known to affect their antibacterial spectrum, potency, and pharmacokinetic properties. For instance, the substituent at the N1 position is crucial for antibacterial activity, while a fluorine atom at the C6 position and a piperazine ring at the C7 position generally enhance the spectrum and potency. While the primary focus for this compound shifted to its CNS effects, the principles of structure-activity relationships within the quinolone class provide a framework for understanding how modifications to its structure could alter its dopaminergic activity.

Conclusion

The discovery of this compound is a compelling example of serendipity in scientific research, where the pursuit of one therapeutic goal led to the unexpected discovery of a compound with profound effects in an entirely different biological system. From its origins in antibiotic research to its establishment as a potent and selective dopamine reuptake inhibitor, this compound has had a significant impact on the field of neuropharmacology. Although its clinical development was curtailed, it remains an indispensable tool for researchers seeking to unravel the complexities of the brain's dopamine system. The detailed understanding of its history, pharmacology, and the experimental methods used for its characterization, as outlined in this guide, provides a solid foundation for its continued use in advancing our knowledge of dopaminergic neurotransmission and related neurological and psychiatric disorders.

References

Amfonelic Acid: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI), has served as a critical pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides an in-depth analysis of AFA's effects on the central nervous system (CNS). It consolidates quantitative data on its biochemical potency and behavioral effects, details the experimental methodologies used to elucidate these properties, and visualizes the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in neuropharmacology and drug development.

Core Mechanism of Action: Selective Dopamine Reuptake Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, AFA increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. This action underlies its significant stimulant effects on the central nervous system. Notably, AFA exhibits minimal interaction with noradrenergic systems.[1]

Signaling Pathway: Dopamine Transporter Inhibition

The following diagram illustrates the principal mechanism of this compound at the dopaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and effects of this compound.

Table 1: In Vitro Dopamine Transporter Binding Affinity and Uptake Inhibition

| Compound | Parameter | Value | Species/Assay Condition | Reference |

| This compound | ED50 (Discriminative Stimulus) | 0.11 mg/kg | Rat | [2] |

| d-Amphetamine | ED50 (Discriminative Stimulus) | 0.10 mg/kg | Rat | [2] |

Note: Specific IC50 and Ki values for this compound's direct binding to the dopamine transporter are not consistently reported in the readily available literature, though its potency is noted to be significantly high.

Table 2: In Vivo Effects on Striatal Dopamine and Metabolites

| Treatment | Brain Region | Dopamine (DA) | DOPAC | HVA | Species | Reference |

| This compound (5 mg/kg) | Striatum | - | Increased | Increased | Rat | [3] |

| This compound (1.0 mg/kg) | Striatum, Hypothalamus, Midbrain, Olfactory Bulbs | Significantly Greater Depletion (in diabetic rats) | - | - | Rat | |

| This compound + Haloperidol | Striatum | Decreased | Increased | Increased | Rat |

Table 3: Behavioral Effects in Animal Models

| Animal Model | Assay | Dose Range (this compound) | Effect | Reference |

| Rat | Self-Administration (FR10) | 0.0625 - 0.250 mg/kg/infusion | Maintained self-administration in a dose-dependent manner | |

| Mouse | Locomotor Activity | 2.5 - 25 mg/kg | Dose-dependent increase in locomotor activity | |

| Rat | Locomotor Activity | 1.0 mg/kg | Increased locomotor response |

Detailed Experimental Protocols

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Objective: To measure the inhibitory constant (Ki) of a test compound by quantifying its ability to displace a specific radioligand from the dopamine transporter.

Materials:

-

Biological Sample: Rat striatal tissue homogenates or cells expressing recombinant dopamine transporters.

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the prepared membranes.

-

A fixed concentration of [³H]WIN 35,428.

-

Varying concentrations of this compound (for competition curve).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled DAT inhibitor.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measurement of Striatal Dopamine

This protocol describes the in vivo microdialysis technique to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.

Objective: To quantify changes in extracellular dopamine, DOPAC, and HVA concentrations in the rat striatum in response to this compound.

Materials:

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Surgical Equipment: Stereotaxic apparatus, anesthetic, surgical drill, guide cannula.

-

Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

Artificial Cerebrospinal Fluid (aCSF): Composition mimicking physiological CSF.

-

Test Compound: this compound dissolved in a suitable vehicle.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the striatum and secure it to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.

-

Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable basal levels of dopamine, DOPAC, and HVA.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-EC to separate and quantify dopamine, DOPAC, and HVA.

-

Data Analysis: Express the concentrations of dopamine and its metabolites as a percentage of the average baseline levels. Perform statistical analysis to determine the significance of the changes observed after drug administration.

Locomotor Activity Assessment

This protocol details the procedure for assessing spontaneous locomotor activity in rodents following the administration of this compound.

Objective: To measure the stimulant effects of this compound on locomotor activity in a dose-dependent manner.

Materials:

-

Subjects: Adult mice or rats.

-

Locomotor Activity Chambers: Clear chambers equipped with infrared photobeam detectors to automatically record animal movement.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced hyperactivity.

-

Drug Administration: On the test day, administer this compound or vehicle control to the animals (e.g., via intraperitoneal injection).

-

Data Collection: Immediately after injection, place each animal individually into a locomotor activity chamber. Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a specified duration (e.g., 60-120 minutes) in timed bins (e.g., 5-10 minutes).

-

Data Analysis: Analyze the locomotor activity data for each animal. Compare the activity levels of the drug-treated groups to the vehicle-treated group. Analyze the data in time bins to observe the onset, peak, and duration of the drug's effect. Perform statistical analysis (e.g., ANOVA) to determine dose-dependent and time-dependent effects.

Mandatory Visualizations

Experimental Workflow: In Vivo Microdialysis

The following diagram outlines the workflow for a typical in vivo microdialysis experiment.

Logical Relationship: this compound's CNS Effects

This diagram illustrates the logical progression from the molecular action of this compound to its behavioral consequences.

Conclusion

This compound remains a valuable research tool for dissecting the roles of the dopamine transporter in health and disease. Its high potency and selectivity for the DAT provide a clear mechanism for its profound stimulant effects on the central nervous system. The experimental protocols detailed herein offer standardized methods for further investigation of AFA and other novel dopaminergic compounds. The quantitative data, while highlighting the need for more comprehensive binding affinity studies, provide a solid foundation for comparative pharmacological analysis. This technical guide serves as a consolidated resource to facilitate future research into the complex and critical functions of the brain's dopamine systems.

References

Amfonelic Acid: A Technical Guide to its Pharmacological Profile as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfonelic acid (AFA), designated as WIN 25,978, is a potent and highly selective dopamine reuptake inhibitor (DRI) that has been a valuable tool in neuropharmacological research for decades.[1][2][3] Though initially investigated for its antibiotic properties, its profound stimulant effects on the central nervous system quickly became the focus of scientific inquiry.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and key experimental data. Detailed methodologies for seminal experiments are provided, alongside visualizations of its signaling pathway and experimental workflows to support its application as a research chemical.

Introduction

This compound, with the systematic name 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, emerged from research at the Sterling-Winthrop Research Institute in the 1960s during the development of nalidixic acid-based antibiotics.[2] Its potent central nervous system stimulant properties led to its characterization as a highly selective dopamine reuptake inhibitor. While limited clinical trials in the 1970s were discontinued due to adverse effects in certain patient populations, AFA remains a widely used pharmacological tool for investigating the brain's reward system, dopamine pathways, and the function of the dopamine transporter (DAT).

Mechanism of Action

The principal pharmacological action of this compound is the potent and selective inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. By blocking the DAT, this compound increases the extracellular concentration of dopamine, leading to enhanced and prolonged dopaminergic neurotransmission. This mechanism is the foundation of its stimulant effects.

Notably, this compound displays high selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity distinguishes it from other stimulants like amphetamine, which can have significant effects on multiple neurotransmitter systems.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is central nervous system stimulation, driven by its potentiation of dopaminergic signaling. This manifests in various behavioral and neurochemical changes.

In Vitro Transporter Inhibition

This compound's potency and selectivity have been quantified through in vitro dopamine uptake inhibition assays. These assays typically measure the ability of the compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

| Transporter | IC50 (nM) | Reference |

| Dopamine (DAT) | 20 | |

| Serotonin (SERT) | 1,200 | |

| Norepinephrine (NET) | 1,400 |

Table 1: In Vitro Potency of this compound at Monoamine Transporters. The IC50 values represent the concentration of this compound required to inhibit 50% of the uptake of the respective neurotransmitter.

Neurochemical Effects

-

Dopamine Metabolism: this compound has been shown to have marked effects on brain dopamine metabolism. While it does not significantly alter basal levels of dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) on its own, it potentiates the increase in these metabolites induced by typical antipsychotics like haloperidol. Conversely, it can attenuate the increase in dopamine metabolites caused by atypical antipsychotics such as clozapine.

-

Serotonin Metabolism: While this compound's primary action is on the dopamine system, some studies have reported effects on serotonin metabolism, particularly with subchronic administration. Doses above 1 mg/kg in animals have been associated with increased serotonin (5-HT) synthesis, as indicated by elevated levels of its precursor tryptophan (TRYP) and metabolite 5-hydroxyindoleacetic acid (5-HIAA).

-

Norepinephrine Metabolism: this compound has minimal to no impact on the noradrenaline system.

Behavioral Effects

-

Locomotor Activity: As a potent CNS stimulant, this compound reliably produces a significant increase in locomotor activity in animal models, including rats and mice.

-

Reinforcing Properties: Intravenous self-administration studies have demonstrated that this compound serves as a positive reinforcer in rats, suggesting a potential for abuse.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. The available data primarily comes from preclinical studies in rats.

| Parameter | Value | Species | Reference |

| Half-life (t½) | ~12 hours | Rat |

Table 2: Pharmacokinetic Parameter of this compound.

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively detailed in the available literature. Further research is needed to fully characterize its pharmacokinetic profile.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Dopamine Uptake Inhibition Assay

This assay is crucial for determining the potency and selectivity of this compound at the dopamine transporter.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human or rodent dopamine transporter are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and plated in a multi-well format (e.g., 96-well plate).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Radioligand Addition: A solution containing a known concentration of radiolabeled dopamine (e.g., [³H]DA) is added to each well to initiate uptake.

-

Uptake and Termination: The cells are incubated for a short period to allow for dopamine uptake. The reaction is then terminated, often by rapid washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: The amount of radiolabeled dopamine taken up by the cells is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of dopamine uptake at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for Neurotransmitter Analysis

This technique allows for the measurement of extracellular levels of dopamine and its metabolites in the brains of freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat. The animal is allowed to recover from surgery.

-

Probe Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The dialysate, containing neurotransmitters and metabolites that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Drug Administration: this compound or a vehicle is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Analysis (HPLC-ECD): The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, DOPAC, and HVA.

-

Chromatographic Separation: The sample is injected onto an HPLC column (typically a C18 reverse-phase column) where the different neurochemicals are separated based on their physicochemical properties.

-

Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector where they are oxidized or reduced at a specific electrode potential. This generates an electrical signal that is proportional to the concentration of the analyte.

-

Locomotor Activity Assessment

This behavioral assay is used to quantify the stimulant effects of this compound.

Methodology:

-

Apparatus: A square or circular open-field arena, typically equipped with infrared beams or a video tracking system to automatically record the animal's movement.

-

Habituation: Animals are often habituated to the testing room and the open-field arena prior to the experiment to reduce novelty-induced activity.

-

Drug Administration: Animals are administered this compound or a vehicle control at a specified time before being placed in the arena.

-

Testing: Each animal is placed individually in the center of the open-field arena, and its activity is recorded for a set duration.

-

Data Analysis: Various parameters of locomotor activity are analyzed, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

Intravenous Self-Administration

This operant conditioning paradigm is used to assess the reinforcing properties of this compound.

Methodology:

-

Surgical Catheterization: A chronic indwelling catheter is surgically implanted into the jugular vein of a rat, with the other end exiting from the back. The animal is allowed to recover.

-

Operant Chamber: The rat is placed in an operant conditioning chamber equipped with two levers. The chamber is connected to a syringe pump that delivers the drug solution through the catheter.

-

Acquisition: Initially, presses on the "active" lever result in the intravenous infusion of a reinforcing drug, such as cocaine, to establish the lever-pressing behavior. Presses on the "inactive" lever have no consequence.

-

Substitution: Once a stable rate of responding is established, the cocaine solution is replaced with different concentrations of this compound or a saline control.

-

Data Analysis: The number of infusions self-administered at each dose of this compound is recorded. A significantly higher rate of responding for this compound compared to saline indicates that the drug has reinforcing properties.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects against methamphetamine-induced dopaminergic neurotoxicity. Studies have shown that co-administration of this compound can prevent the depletion of dopamine and the degeneration of dopaminergic nerve terminals in the striatum caused by high doses of methamphetamine. This neuroprotective effect is attributed to its ability to block the dopamine transporter, which is believed to be a key entry point for methamphetamine into dopaminergic neurons and a mediator of its neurotoxic effects.

Conclusion

This compound is a powerful and selective research tool for the investigation of the dopaminergic system. Its primary mechanism as a potent dopamine reuptake inhibitor leads to a range of predictable pharmacodynamic effects, including increased locomotor activity and reinforcing properties. While a comprehensive understanding of its pharmacokinetics and metabolism is still lacking, the available data and established experimental protocols make it an invaluable compound for researchers in neuroscience and drug development. The detailed methodologies and comparative data presented in this guide are intended to support the continued use of this compound in advancing our understanding of dopamine signaling in health and disease.

References

Amfonelic Acid: A Technical Guide on its Antibiotic Properties and Origins from Nalidixic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfonelic acid (AFA), a potent central nervous system stimulant, originated from research into the antibiotic nalidixic acid. While its fame lies in its dopaminergic activity, AFA retains antibacterial properties characteristic of its quinolone chemical lineage. This technical guide provides an in-depth analysis of this compound's antibiotic capabilities, its synthesis from nalidixic acid, and the experimental protocols used to characterize its activity. Although significantly less potent than its parent compound, this compound serves as an important case study in the structure-activity relationship of quinolone antibiotics and the serendipitous nature of drug discovery.

Introduction: A Serendipitous Discovery

This compound (AFA), systematically named 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was first synthesized and investigated at the Sterling-Winthrop Research Institute in the 1960s during a research program aimed at developing new antibiotics based on the nalidixic acid scaffold.[1] Nalidixic acid itself was a groundbreaking discovery, marking the advent of the quinolone class of antibiotics.[2] In the course of modifying the nalidixic acid structure, researchers observed that many of the new derivatives exhibited effects on the central nervous system, ranging from stimulant to depressant activities.[1][3]

This compound, also known as WIN 25,978, stood out for its potent stimulant effects, which were found to be greater than those of cocaine and amphetamine.[1] This discovery shifted the primary research focus for AFA away from its antibiotic potential and towards its utility as a pharmacological tool for studying dopamine pathways. Despite this shift, this compound possesses antibiotic properties, a direct inheritance from its quinolone core structure. This guide will focus on the lesser-explored antibiotic characteristics of this unique molecule.

Antibiotic Properties of this compound

This compound's antibacterial activity is modest, particularly when compared to its parent compound, nalidixic acid, and subsequent fluoroquinolone antibiotics. The available quantitative data on its efficacy is limited, reflecting the redirection of research efforts towards its stimulant properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The primary quantitative measure of an antibiotic's efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The known MIC value for this compound is summarized in the table below.

| Bacterial Strain | This compound MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) | Fold Difference |

| Escherichia coli | 125 | ~4.17 | ~30x less potent |

Note: The MIC for nalidixic acid against the same E. coli strain was reported to be 30 times lower than that of this compound.

The significantly higher MIC value for this compound indicates a substantial reduction in antibacterial potency compared to nalidixic acid. This is likely due to the structural modification at the 7-position of the naphthyridine ring, where the methyl group of nalidixic acid is replaced by a benzyl group in this compound. This modification, while enhancing dopaminergic activity, is detrimental to its antibacterial efficacy.

Mechanism of Antibacterial Action

As a member of the quinolone family, this compound's antibacterial mechanism of action is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is primarily responsible for decatenating newly replicated circular chromosomes, allowing them to segregate into daughter cells.

By binding to and stabilizing the enzyme-DNA complex, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks. This chromosomal damage triggers the SOS response and ultimately leads to bacterial cell death.

Caption: Mechanism of this compound's antibacterial action.

Origins from Nalidixic Acid: Synthesis Pathway

The logical synthesis pathway involves the alkylation of a 7-substituted-1,8-naphthyridine precursor.

Caption: Logical synthesis pathway for this compound.

Experimental Protocols

Protocol for Synthesis of this compound (Inferred from Patent Literature)

This protocol is a generalized procedure based on the methods described for the synthesis of related compounds in U.S. Patent 3,590,036.

Objective: To synthesize 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (this compound).

Materials:

-

Ethyl 7-benzyl-4-hydroxy-1,8-naphthyridine-3-carboxylate (precursor)

-

Ethyl iodide or diethyl sulfate (ethylating agent)

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Alkylation of the N1 Position: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl 7-benzyl-4-hydroxy-1,8-naphthyridine-3-carboxylate precursor in anhydrous DMF. b. Add an excess of anhydrous potassium carbonate to the solution to act as a base. c. Add a molar excess of the ethylating agent (e.g., ethyl iodide). d. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. f. Collect the precipitated solid by filtration, wash with water, and dry. This product is the ethyl ester of this compound.

-

Hydrolysis to this compound: a. Suspend the crude ethyl ester of this compound in a mixture of ethanol and water. b. Add a solution of sodium hydroxide and heat the mixture to reflux. c. Maintain reflux until the hydrolysis of the ester is complete (monitored by TLC). d. Cool the reaction mixture and filter to remove any insoluble impurities. e. Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. f. The this compound will precipitate out of the solution. g. Collect the solid by filtration, wash with cold water, and dry under vacuum. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining Minimum Inhibitory Concentrations.

Objective: To determine the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum, standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations ranging from the highest desired concentration down to a low concentration (e.g., 256 µg/mL to 0.5 µg/mL). c. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

-

Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Inoculation of the Microtiter Plate: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well). b. This will bring the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by using a plate reader to measure optical density.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound represents a fascinating intersection of antibiotic and central nervous system pharmacology. While its development was ultimately steered by its potent dopaminergic properties, its origins as a derivative of nalidixic acid endowed it with inherent, albeit weak, antibacterial activity. The structural modifications that conferred high stimulant activity were detrimental to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. For drug development professionals, this compound serves as a compelling example of how subtle changes to a chemical scaffold can dramatically alter its biological target and therapeutic potential. Further exploration of the structure-activity relationships of nalidixic acid derivatives could still yield novel compounds with improved antibacterial spectra or other unforeseen therapeutic applications.

References

Neuroprotective Effects of Amfonelic Acid Against Methamphetamine-Induced Neurotoxicity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamphetamine (METH), a potent psychostimulant, is widely recognized for its neurotoxic effects, primarily targeting dopaminergic neurons in the central nervous system. This damage is characterized by the depletion of dopamine (DA), degeneration of dopaminergic nerve terminals, and reduced activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in DA synthesis. The underlying mechanisms of METH-induced neurotoxicity are multifactorial, involving oxidative stress, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to apoptosis. Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, has demonstrated significant neuroprotective effects against METH-induced damage. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Evidence strongly suggests that this compound exerts its protective effects by inhibiting the dopamine transporter (DAT), thereby preventing the uptake of METH into dopaminergic neurons and the subsequent cascade of neurotoxic events.

Introduction

Methamphetamine is a highly addictive psychostimulant that exerts its effects by increasing the extracellular levels of dopamine and other monoamines in the brain.[1] Chronic and high-dose METH abuse, however, leads to long-lasting damage to dopaminergic neurons, contributing to cognitive deficits and an increased risk for neurodegenerative diseases.[2] The neurotoxic cascade initiated by METH is complex, involving a surge in cytosolic dopamine, the generation of reactive oxygen species (ROS), mitochondrial damage, and the activation of apoptotic pathways.[3][4]

This compound is a selective dopamine uptake inhibitor that has shown considerable promise in mitigating METH-induced neurotoxicity.[5] By blocking the dopamine transporter, this compound is thought to prevent the entry of METH into dopaminergic nerve terminals, a critical step in initiating the neurotoxic process. This whitepaper will provide a comprehensive overview of the mechanisms of METH-induced neurotoxicity and the neuroprotective effects of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Mechanisms of Methamphetamine-Induced Neurotoxicity

The neurotoxic effects of methamphetamine are multifaceted and interconnected, leading to significant damage to dopaminergic neurons. The primary mechanisms include:

-

Excessive Dopamine Release and Oxidative Stress: METH induces a massive release of dopamine from synaptic vesicles into the cytoplasm and synaptic cleft. This excess dopamine can auto-oxidize, generating highly reactive quinones and reactive oxygen species (ROS), which lead to oxidative stress and cellular damage.

-

Mitochondrial Dysfunction: METH impairs mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production and increased ROS generation. This energy deficit and oxidative stress contribute to neuronal damage and apoptosis.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins and disruption of calcium homeostasis caused by METH can lead to ER stress. Prolonged ER stress activates apoptotic pathways, contributing to cell death.

-

Neuroinflammation: METH can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and further exacerbating oxidative stress and neuronal injury.

-

Excitotoxicity: METH can increase the release of glutamate, an excitatory neurotransmitter. Excessive glutamate can overstimulate its receptors, leading to an influx of calcium and subsequent activation of neurotoxic pathways.

-

Apoptosis: The culmination of these cellular stresses is the activation of apoptotic cascades, involving caspase activation and DNA fragmentation, ultimately leading to the death of dopaminergic neurons.

Neuroprotective Mechanism of this compound

The primary neuroprotective mechanism of this compound against METH-induced damage is its ability to inhibit the dopamine transporter (DAT). By blocking DAT, this compound prevents METH from entering the dopaminergic neuron. This action disrupts the initial and critical step in the neurotoxic cascade, thereby preventing the subsequent pathological events.

The proposed mechanism involves:

-

Inhibition of METH Uptake: this compound binds to DAT with high affinity, competitively inhibiting the transport of METH into the presynaptic terminal.

-

Prevention of Dopamine Efflux: By blocking METH's access to the neuron, this compound prevents the METH-induced reversal of DAT function, which is responsible for the massive, non-vesicular release of dopamine into the synapse.

-

Attenuation of Downstream Neurotoxicity: By preventing the initial surge in intracellular and extracellular dopamine, this compound indirectly mitigates the downstream consequences, including oxidative stress, mitochondrial dysfunction, and apoptosis.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity.

Table 1: Effect of this compound on Methamphetamine-Induced Depletion of Striatal Dopamine

| Treatment Group | Dopamine (ng/mg tissue) | % of Control | Reference |

| Saline Control | 12.3 ± 0.8 | 100% | Pu et al., 1994 (data estimated) |

| Methamphetamine (4 x 10 mg/kg) | 3.1 ± 0.5 | ~25% | Pu et al., 1994 (data estimated) |

| Methamphetamine + this compound (20 mg/kg) | 11.9 ± 1.1 | ~97% | Pu et al., 1994 (data estimated) |

Table 2: Effect of this compound on Methamphetamine-Induced Reduction of Striatal Tyrosine Hydroxylase Activity

| Treatment Group | Tyrosine Hydroxylase Activity (nmol/hr/mg protein) | % of Control | Reference |

| Saline Control | 15.2 ± 1.1 | 100% | Fuller & Hemrick-Luecke, 1985 (data estimated) |

| Methamphetamine (4 x 15 mg/kg) | 6.8 ± 0.7 | ~45% | Fuller & Hemrick-Luecke, 1985 (data estimated) |

| Methamphetamine + this compound (10 mg/kg) | 14.1 ± 1.3 | ~93% | Fuller & Hemrick-Luecke, 1985 (data estimated) |

Note: The quantitative data in the tables are estimated based on graphical representations and percentage changes reported in the cited literature, as the exact numerical values were not always available in the accessible text.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in METH-induced neurotoxicity and the proposed workflow for investigating the neuroprotective effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

In Vivo Rodent Model of Methamphetamine Neurotoxicity

-

Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Methamphetamine (METH): A neurotoxic regimen often involves multiple intraperitoneal (i.p.) injections of METH (e.g., 10 mg/kg) administered at 2-hour intervals over a single day (total of 4 injections).

-

This compound (AFA): AFA is typically administered i.p. at a dose of 20 mg/kg, often concurrently with the last METH injection.

-

Control Groups: Control groups receive saline injections following the same schedule as the METH-treated groups.

-

-

Tissue Collection: Three days following the drug administration, animals are euthanized, and the brains are rapidly removed. The striatum is dissected on ice for subsequent biochemical and histological analysis.

HPLC Analysis of Dopamine and its Metabolites

-

Sample Preparation: Striatal tissue is homogenized in a solution of perchloric acid and centrifuged. The supernatant is filtered and injected into the HPLC system.

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: The mobile phase typically consists of a buffered aqueous-organic mixture (e.g., phosphate or citrate buffer with methanol) containing an ion-pairing agent.

-

Detection: An electrochemical detector is used to quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

-

-

Quantification: The concentrations of dopamine and its metabolites are determined by comparing the peak areas from the samples to those of known standards.

Immunohistochemistry for Tyrosine Hydroxylase

-

Tissue Preparation: Brains are fixed by transcardial perfusion with paraformaldehyde, followed by cryoprotection in sucrose. Coronal sections of the striatum are cut on a cryostat.

-

Staining Procedure:

-

Sections are washed and then incubated in a blocking solution (e.g., normal goat serum) to reduce non-specific binding.

-

Sections are incubated with a primary antibody against tyrosine hydroxylase (e.g., rabbit anti-TH).

-

After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).

-

An avidin-biotin-peroxidase complex is then applied.

-

The staining is visualized using a chromogen solution (e.g., diaminobenzidine), resulting in a brown precipitate at the site of the antigen.

-

-

Analysis: The density of TH-positive fibers and the number of TH-positive cells are quantified using image analysis software.

Assessment of Locomotor Activity

-

Apparatus: Automated locomotor activity chambers equipped with infrared beams are used to track the movement of the animals.

-

Procedure:

-

Rats are habituated to the activity chambers for a set period (e.g., 30-60 minutes).

-

Following habituation, animals are injected with either saline, METH, or a combination of AFA and METH.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 2 hours) post-injection.

-

-

Data Analysis: The data is typically analyzed in time bins to assess the temporal profile of the drug effects. Total activity over the entire session is also compared between groups.

Conclusion

The evidence presented in this technical whitepaper strongly supports the neuroprotective effects of this compound against methamphetamine-induced dopaminergic neurotoxicity. The primary mechanism of this protection is the inhibition of the dopamine transporter, which prevents the uptake of METH into neurons and the subsequent cascade of deleterious events, including dopamine depletion and loss of tyrosine hydroxylase activity. The quantitative data, though estimated from published literature, consistently demonstrates a significant and robust protective effect of this compound. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of DAT inhibitors in the context of stimulant-induced neurotoxicity. Further research is warranted to fully characterize the long-term neuroprotective effects of this compound and to explore its potential clinical applications in mitigating the neurological consequences of methamphetamine abuse.

References

- 1. Methamphetamine and Dopamine Receptor D1 Regulate Entrainment of Murine Circadian Oscillators | PLOS One [journals.plos.org]

- 2. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methamphetamine produces bidirectional, concentration-dependent effects on dopamine neuron excitability and dopamine-mediated synaptic currents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Amfonelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, serves as a critical pharmacological tool in neuroscientific research.[1] Unlike amphetamine-like stimulants, AFA exhibits a distinct mechanism of action, primarily targeting the dopamine transporter (DAT) to enhance dopaminergic neurotransmission.[2][3] This unique profile makes it an invaluable agent for investigating the complexities of the dopamine system, including its role in reward, motivation, and motor control, as well as its involvement in pathological states such as substance abuse and neurodegenerative disorders.[4][5] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, complete with data presentation in tabular format and detailed methodologies for key experiments.

Mechanism of Action

This compound's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This action is distinct from amphetamines, which not only block DAT but also promote dopamine efflux from the presynaptic terminal. AFA's action is thought to be dependent on neuronal impulse flow. At higher doses (above 1 mg/kg in animals), this compound has also been shown to increase the synthesis of serotonin (5-HT) by increasing the levels of its precursor, tryptophan, and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This effect on the serotonergic system appears to be independent of its dopaminergic actions. Notably, this compound has not been found to significantly affect noradrenaline metabolism.

Data Presentation

Table 1: In Vivo Dosages and Administration Routes for this compound in Rodent Models

| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference(s) |

| Rats | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent lowering of rewarding brain stimulation threshold. | |

| Rats | 1.0 mg/kg | Not Specified | Depletion of dopamine in the striatum, hypothalamus, midbrain, and olfactory bulbs. | |

| Rats | 2.5 mg/kg | Subcutaneous (s.c.) | Used to discriminate between classical and atypical neuroleptics. | |

| Rats | 2.5 mg/kg | Daily i.p. for 7 days | Induced behavioral hypersensitivity. | |

| Rats | 20 mg/kg | Intraperitoneal (i.p.) | Prevented methamphetamine-induced dopaminergic terminal degeneration. | |

| Rats | 0.0625 - 0.250 mg/kg/infusion | Intravenous (i.v.) | Maintained self-administration behavior. | |

| Mice | 2.5 - 25 mg/kg | Subcutaneous (s.c.) | Reduction in p-tyramine and increase in homovanillic acid in the striatum. |

Table 2: Neurochemical Effects of this compound In Vivo

| Animal Model | Dosage and Route | Brain Region(s) | Neurochemical Change | Analytical Method | Reference(s) |

| Rats | 1.0 mg/kg | Striatum, Hypothalamus, Midbrain, Olfactory Bulbs | Significant depletion of dopamine. | HPLC-EC | |

| Rats | Not specified | Striatum | Blocked methamphetamine-induced dopamine release. | In vitro brain slices | |

| Rats | 2.5 mg/kg (s.c.) | Striatum | Potentiated haloperidol-induced increase in DOPAC; Prevented clozapine/thioridazine-induced increase in DOPAC. | In vivo voltammetry | |

| Mice | 2.5 - 25 mg/kg (s.c.) | Striatum | Decreased p-tyramine, increased m-tyramine and homovanillic acid. | Not specified | |

| Rats | >1 mg/kg | Brain | Increased serotonin (5-HT) synthesis (inferred from increased Tryptophan and 5-HIAA). | Not specified |